2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 and a thioacetamide linker connecting to a thiazol-2-yl group. The tetrahydrothieno[3,2-d]pyrimidin-4-one core contributes to conformational rigidity, which may influence binding affinity and metabolic stability compared to non-fused pyrimidine analogs .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S3/c1-26-13-4-3-11(9-14(13)27-2)23-17(25)16-12(5-7-28-16)21-19(23)30-10-15(24)22-18-20-6-8-29-18/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMSZJOATBTDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC=CS4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule with a complex structure that suggests potential biological activity. Its molecular formula is , and it has a molecular weight of approximately 477.57 g/mol. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core linked to a thiazole group through a thioether bond. The presence of methoxy groups on the phenyl ring may enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.57 g/mol |
| Purity | Typically >95% |
The exact mechanism of action for this compound remains largely unexplored; however, its structural features suggest several potential interactions:
- Non-Covalent Interactions : The compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and ionic bonds.
- Biochemical Pathways : Given its complex structure, it is likely that the compound interacts with multiple signaling pathways, potentially affecting cellular processes such as apoptosis and proliferation.
Pharmacokinetics
Currently, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well documented. Understanding these properties is crucial for predicting bioavailability and therapeutic efficacy.
Potential Pharmacokinetic Properties
- Absorption : Likely influenced by the lipophilicity due to methoxy substitutions.
- Distribution : May exhibit tissue-specific distribution based on molecular weight and solubility.
- Metabolism : Potential for hepatic metabolism given the presence of sulfur and nitrogen atoms.
- Excretion : Renal excretion is probable but requires confirmation through empirical studies.
Biological Activity
Research on similar compounds suggests potential biological activities that may extend to this molecule:
- Antimicrobial Activity : Compounds with similar structural motifs have shown activity against various pathogens. For instance, thiadiazole derivatives have demonstrated antimicrobial effects against Staphylococcus aureus and Candida albicans .
- Anticancer Potential : The thieno[3,2-d]pyrimidine framework has been associated with anticancer properties in various studies. Compounds targeting specific kinases or metabolic pathways have shown promise in inhibiting tumor growth .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects than 3,5-dimethoxybenzyl (G1-4) or 4-fluorophenyl (), which may influence π-π stacking or hydrogen bonding .
- Synthetic Yields : Moderate yields (e.g., 48% for G1-4) suggest challenges in forming the thioacetamide linkage, possibly due to steric hindrance from bulky substituents .
Pharmacokinetic Considerations
- Metabolic Stability: The 3,4-dimethoxy group may slow oxidative metabolism compared to mono-methoxy or halogenated analogs (e.g., ) .
- Solubility : The thiazol-2-yl group (target compound) likely improves aqueous solubility over bulkier benzo[d]thiazol derivatives (e.g., G1-4) .
Preparation Methods
Gewald Reaction-Based Approach
The foundational thiophene ring system is constructed via the Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives. Subsequent annulation with pyrimidine precursors yields the bicyclic system:
Procedure
- React 3,4-dimethoxyacetophenone (1.0 eq) with elemental sulfur (1.2 eq) and cyanoacetamide (1.5 eq) in DMF at 80°C for 6 hours under nitrogen.
- Isolate 5-amino-4-cyano-3-(3,4-dimethoxyphenyl)thiophene-2-carboxamide (Yield: 68-72%)
- Cyclize with trimethyl orthoformate in acetic acid at reflux to form the pyrimidine ring.
Critical Parameters
Biginelli Reaction Modification
Alternative synthesis via modified Biginelli three-component reaction:
Reaction Components
- 3,4-Dimethoxybenzaldehyde (1.0 eq)
- Thiourea (1.2 eq)
- Ethyl acetoacetate (1.0 eq)
Conditions
- Lewis acid catalyst (ZnCl₂, 0.2 eq)
- Solvent-free microwave irradiation (300W, 120°C, 15 min)
Outcome
Forms dihydropyrimidin-2(1H)-thione intermediate, subsequently oxidized to pyrimidin-4-one using MnO₂ in DCM.
Thiolation at Position 2
Thiol Group Introduction
The 2-mercapto derivative is prepared through two primary routes:
Route A: Nucleophilic Displacement
- Treat 2-chloro intermediate (from chlorination with POCl₃) with thiourea in ethanol reflux:
$$ \text{C}{13}\text{H}{13}\text{N}2\text{O}3\text{S} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}{13}\text{H}{12}\text{N}2\text{O}3\text{S}2 + \text{NH}4\text{Cl} $$
Yield: 82-85%
Route B: Direct Sulfur Incorporation
Synthesis of N-(Thiazol-2-yl)Acetamide Sidechain
Bromoacetyl Intermediate Preparation
- React thiazol-2-amine (1.0 eq) with bromoacetyl bromide (1.1 eq) in anhydrous THF at 0°C
- Neutralize with NaHCO₃ solution
- Recrystallize from ethanol/water (Yield: 89%)
Characterization Data
- MP: 148-150°C
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 7.45 (d, J=3.2 Hz, 1H), 7.12 (d, J=3.2 Hz, 1H), 4.20 (s, 2H)
Thioether Bridge Formation
Nucleophilic Aromatic Substitution
- 2-Mercaptopyrimidinone (1.0 eq)
- 2-Bromo-N-(thiazol-2-yl)acetamide (1.05 eq)
- K₂CO₃ (2.5 eq) in DMF
- 60°C, 12 hours under N₂
Workup
- Dilute with ice water
- Extract with ethyl acetate (3×50 mL)
- Chromatography (SiO₂, hexane:EtOAc 3:1)
Yield Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 78 |
| DBU | THF | 40 | 24 | 65 |
| NaH | DCM | 25 | 6 | 42 |
Alternative Synthetic Strategies
One-Pot Multicomponent Approach
Recent advancements suggest potential for streamlining synthesis through MCRs:
Component Assembly
- 3,4-Dimethoxybenzaldehyde
- Thiourea
- Ethyl 2-(thiazol-2-ylamino)acetate
Catalytic System
- Fe₃O₄@SiO₂-SO₃H nanoparticles (0.3 g/mmol)
- Solvent-free conditions, 100°C, 8 hours
Advantages
- Eliminates intermediate isolation steps
- Improves atom economy (78% vs 62% stepwise)
Analytical Characterization
Spectroscopic Data Compilation
Key Characterization
- HRMS (ESI) : m/z calcd for C₂₀H₁₉N₅O₄S₂ [M+H]+: 482.0904, found: 482.0899
- ¹³C NMR (100 MHz, DMSO-d6): δ 170.5 (C=O), 162.3 (C-4), 152.1 (thiazole C-2), 148.7 (OCH₃), 127.3 (thiophene C-3)
X-ray Crystallography
- Orthorhombic crystal system, space group P2₁2₁2₁
- Dihedral angle between thiophene and pyrimidine rings: 12.3°
Industrial-Scale Considerations
Process Optimization Challenges
Critical Parameters
- Purification of tetrahydrothieno-pyrimidine intermediates
- Stability of thioether linkage under acidic conditions
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| 3,4-Dimethoxybenzaldehyde | 320 | 41 |
| Thiazol-2-amine | 680 | 29 |
| Catalysts/Solvents | - | 18 |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters. Key strategies include:
- Multi-step pathway refinement : Begin with cyclization of thiophene derivatives to form the thieno[3,2-d]pyrimidine core, followed by thioether linkage and acetamide coupling .
- Catalyst and solvent selection : Use triethylamine as a base and dimethylformamide (DMF) as a solvent to enhance reaction efficiency .
- Temperature control : Maintain reactions at 60–80°C for optimal intermediate stability .
- Purity monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to isolate intermediates with >95% purity .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : 1H and 13C NMR confirm aromatic proton environments and carbon backbone connectivity .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C23H21N5O4S3) and detects isotopic patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the thienopyrimidine core and acetamide substituents .
- IR spectroscopy : Identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Basic: What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
Initial screening should focus on target-specific in vitro models:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based assays to measure IC50 values .
- Antimicrobial activity : Utilize microbroth dilution (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity profiling : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays to assess selectivity indices .
Advanced: How can researchers resolve contradictions in reported biological activity across structurally analogous compounds?
Methodological Answer:
Discrepancies often arise from substituent effects. Address these by:
- Comparative SAR analysis : Create a table comparing substituents (e.g., 3,4-dimethoxyphenyl vs. 4-nitrophenyl) and their impact on activity (see example below) .
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Meta-analysis : Aggregate data from analogs (e.g., thieno[3,2-d]pyrimidines with varying R-groups) to identify trends .
| Analog Substituent | Target Affinity (IC50, nM) | Key Structural Influence |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12.3 (EGFR) | Enhanced π-π stacking |
| 4-Nitrophenyl | 45.7 (EGFR) | Electron-withdrawing effects |
Advanced: What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
Combine docking and dynamics simulations:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the thiazole ring and hydrophobic contacts with the dimethoxyphenyl group .
- Molecular dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
- Free energy calculations : Apply MM-PBSA to quantify binding energies, prioritizing analogs with ΔG < -40 kcal/mol .
Advanced: How should researchers investigate the compound’s stability under physiological conditions?
Methodological Answer:
Conduct accelerated stability studies:
- pH-dependent degradation : Incubate at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) for 24–72 hours, monitoring degradation via HPLC .
- Thermal stress testing : Heat samples to 40°C and 60°C, analyzing decomposition products with LC-MS .
- Light exposure : Assess photostability under ICH guidelines (e.g., 1.2 million lux hours) to identify light-sensitive moieties (e.g., thioether bonds) .
Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?
Methodological Answer:
Focus on modifying key regions:
- Thienopyrimidine core : Introduce methyl or ethyl groups at C6 to enhance lipophilicity and blood-brain barrier penetration .
- Thiazole ring : Replace with benzothiazole to improve π-stacking in hydrophobic pockets .
- Acetamide linker : Optimize steric bulk (e.g., N-(thiazol-2-yl) vs. N-(4-nitrophenyl)) to balance potency and solubility .
- QSAR modeling : Use CoMFA or CoMSIA to predict activity of novel analogs .
Advanced: What in vitro and in vivo models are prioritized for preclinical validation?
Methodological Answer:
Adopt a tiered approach:
- In vitro ADME profiling : Assess metabolic stability in liver microsomes (e.g., human CYP3A4 inhibition) and Caco-2 permeability .
- Xenograft models : Test efficacy in nude mice bearing EGFR-driven tumors, monitoring tumor volume reduction over 21 days .
- Toxicokinetics : Measure plasma half-life (t1/2) and maximum tolerated dose (MTD) in Sprague-Dawley rats .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
